Phenyl(pyridin-2-yl)methanone hydrochloride, also known as 2-benzoylpyridine, is an organic compound with the molecular formula and a molecular weight of 183.21 g/mol. It is characterized by a phenyl group attached to a pyridin-2-yl methanone structure, featuring a carbonyl group adjacent to a pyridine ring. This compound is notable for its role in various
These reactions are essential for synthesizing more complex molecules and exploring the compound's reactivity .
Phenyl(pyridin-2-yl)methanone hydrochloride exhibits a range of biological activities:
The biological significance of this compound makes it a subject of interest in medicinal chemistry .
Phenyl(pyridin-2-yl)methanone hydrochloride can be synthesized through several methods:
textC6H5COCH3 + C5H5N → C12H9NO + H2O
These methods highlight the versatility in synthesizing this compound for various applications .
Phenyl(pyridin-2-yl)methanone hydrochloride is utilized in several fields:
Its diverse applications underscore its importance in both industrial and research settings .
Research on the interactions of phenyl(pyridin-2-yl)methanone hydrochloride reveals its potential effects on various biological systems:
These interaction studies are crucial for evaluating safety and efficacy in therapeutic applications .
Phenyl(pyridin-2-yl)methanone hydrochloride shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| Di(pyridin-2-yl)methanone | 19437-26-4 | 0.96 | Contains two pyridine rings; used in similar applications. |
| 3-Oxo-3-(pyridin-2-yl)propanenitrile | 54123-21-6 | 0.88 | Features a nitrile group; used in synthetic chemistry. |
| 1-(5-Methylpyridin-2-yl)ethanone | 5308-63-4 | 0.88 | Methyl substitution alters biological activity; used in pharmaceuticals. |
| 1-(4-Methylpyridin-2-yl)ethanone | 59576-26-0 | 0.88 | Similar structure but different methyl substitution; potential different activity profile. |
The uniqueness of phenyl(pyridin-2-yl)methanone hydrochloride lies in its specific structural arrangement, which influences its reactivity and biological activity compared to these similar compounds .